4-(Benzyl)benzylamine hydrochloride
Description
Properties
IUPAC Name |
(4-benzylphenyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N.ClH/c15-11-14-8-6-13(7-9-14)10-12-4-2-1-3-5-12;/h1-9H,10-11,15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQHWDQAZPLCFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 4 Benzyl Benzylamine Hydrochloride
Established Synthetic Routes
Traditional methods for synthesizing 4-(Benzyl)benzylamine hydrochloride rely on well-documented organic reactions. These routes are foundational and are often characterized by their reliability and understood mechanisms, though they may involve multiple steps or specific precursor molecules.
Reductive Amination Pathways Utilizing Benzaldehyde (B42025) Derivatives
Reductive amination is a cornerstone method for amine synthesis, valued for its efficiency in forming carbon-nitrogen bonds. ias.ac.in This process typically involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced to the corresponding amine. ias.ac.in For the synthesis of 4-(Benzyl)benzylamine, this pathway would logically involve the reaction between 4-benzylbenzaldehyde (B1329244) and benzylamine (B48309), or alternatively, benzaldehyde and 4-(aminomethyl)phenylmethane.
The reaction is often catalyzed by transition metals. Ruthenium complexes, such as RuCl2(PPh3)3, have been shown to be effective for the reductive amination of benzaldehyde with ammonia (B1221849) to produce benzylamine. researchgate.net Iron-based catalysts are also gaining traction as a more earth-abundant and sustainable option. d-nb.infonih.gov The process can be performed as a "one-pot" synthesis where the carbonyl, amine, and a selective reducing agent are mixed together. ias.ac.in A key challenge is managing selectivity to favor the desired primary or secondary amine and minimize the formation of tertiary amines or other byproducts. ias.ac.ind-nb.info The choice of reducing agent is critical; sodium borohydride (B1222165) (NaBH4) is commonly used, but must be added after imine formation to avoid reducing the initial aldehyde. ias.ac.in
Table 1: Overview of Catalysts and Conditions for Reductive Amination
| Catalyst System | Carbonyl Substrate | Nitrogen Source | Key Conditions | Typical Yields | Reference |
|---|---|---|---|---|---|
| RuCl2(PPh3)3 | Benzaldehyde | Ammonia (NH3) | 130 °C, 40 bar H2, t-amyl alcohol | ~95% (Benzylamine) | researchgate.net |
| Iron on N-doped SiC | Various Aldehydes & Ketones | Aqueous Ammonia | Water as solvent, H2 pressure | Good to excellent (>75%) | d-nb.infonih.gov |
| Co(at)NC-800 | Benzaldehyde | Aqueous Ammonia | 130 °C, 1 MPa H2, Ethanol | 91% (4-Bromobenzylamine) | chemicalbook.com |
| None (Hydride Reduction) | Aromatic Aldehydes | Aqueous Ammonia | Forms hydrobenzamide (B1588721) intermediate, then NaBH4 reduction | Mixture of primary/secondary amines | ias.ac.in |
Multi-step Organic Synthesis from Precursor Molecules
Multi-step synthesis provides a highly controlled, albeit more laborious, route to this compound. This approach builds the molecule sequentially, often isolating intermediates at each stage. A plausible strategy could begin with a Suzuki coupling reaction between a benzyl (B1604629) halide and a suitably protected aminophenylboronic acid derivative, followed by deprotection and salt formation.
Alternatively, a pathway could involve the reaction of 4-bromobenzyl bromide with an amine. For instance, the synthesis of 4-bromo-N,N-dimethylbenzylamine is achieved by reacting 4-bromobenzyl bromide with dimethylamine. prepchem.com A similar nucleophilic substitution could be envisioned between benzylamine and a 4-(halomethyl)benzyl halide. Another classical approach involves the bromination of a toluene (B28343) derivative, such as p-bromotoluene, to create a reactive benzyl bromide, which can then be used in subsequent coupling or substitution reactions. prepchem.comguidechem.com The final step in these sequences is typically the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid, which improves stability and handling.
Table 2: Representative Multi-Step Synthesis Sequence
| Step | Reaction Type | Starting Materials | Reagents | Product | Reference (Analogous) |
|---|---|---|---|---|---|
| 1 | Radical Bromination | p-Bromotoluene | N-Bromosuccinimide (NBS), AIBN | 4-Bromobenzyl bromide | prepchem.comguidechem.com |
| 2 | Nucleophilic Substitution | 4-Bromobenzyl bromide, Benzylamine | Base (e.g., K2CO3), Solvent (e.g., Acetonitrile) | 4-Bromo-N-benzyl-1-phenylmethanamine | prepchem.com |
| 3 | Suzuki Coupling | Step 2 Product, Phenylboronic acid | Pd Catalyst (e.g., Pd(PPh3)4), Base | 4-(Benzyl)benzylamine | N/A |
| 4 | Salt Formation | 4-(Benzyl)benzylamine | HCl in Ether or Methanol | This compound | N/A |
Catalytic Hydrogenation Methods
Catalytic hydrogenation of nitriles is a highly atom-efficient and clean method for producing primary amines. researchgate.net For the synthesis of 4-(Benzyl)benzylamine, the key precursor would be 4-(benzyl)benzonitrile. This nitrile can be reduced to the target amine using hydrogen gas in the presence of a metal catalyst.
Raney nickel is a classic and effective catalyst for this transformation, often used in a slurry process under elevated temperature and pressure. google.comresearchgate.net The reaction conditions, including solvent, temperature, pressure, and the presence of additives like ammonia, can be fine-tuned to maximize the yield of the primary amine and suppress the formation of secondary and tertiary amine byproducts. researchgate.net Palladium on carbon (Pd/C) is another widely used catalyst, although its selectivity can sometimes favor hydrogenolysis, leading to cleavage of the C-N bond and formation of toluene. researchgate.net Recent research has also explored nickel and cobalt-based catalysts for the transfer hydrogenation of benzonitriles, using hydrogen donors like 2-propanol or 1,4-butanediol (B3395766) instead of H2 gas, which can offer selectivity towards secondary imines or amines depending on the conditions. nih.gov The process can be run in batch reactors or adapted for continuous flow systems, with the latter showing potential for improved catalyst productivity. cardiff.ac.ukgoogle.com
Table 3: Comparison of Catalytic Systems for Benzonitrile (B105546) Hydrogenation
| Catalyst | Precursor | Reductant | Key Conditions | Selectivity/Yield | Reference |
|---|---|---|---|---|---|
| Raney Nickel | Benzonitrile | H2 | 328–358 K, 500–2000 kPa, 2-propanol | High yield of benzylamine | researchgate.net |
| Skeleton Nickel + Promoters | Benzonitrile | H2 | 15–100 °C, 2–12 MPa, Ethanol | >98% yield of benzylamine | google.com |
| 5 wt% Pd/C (Continuous Flow) | Benzonitrile | Triethylammonium formate | Ethanol–water solvent | High selectivity to benzylamine | cardiff.ac.uk |
| [Ni(COD)2] / Phosphine Ligand | Benzonitrile | 1,4-Butanediol | 120 °C, THF | 62% yield of dibenzylamine (B1670424) | nih.gov |
| Raney Nickel (Continuous Flow) | Benzonitrile | H2 | 100 °C, >115 p.s.i.a. | Favors benzylamine | google.com |
Advanced Synthetic Techniques and Process Optimization
To meet modern industrial demands, synthetic chemistry is evolving towards more efficient, scalable, and sustainable methods. For a compound like this compound, this involves exploring continuous manufacturing processes and leveraging the high selectivity of biocatalysis.
Continuous-Flow Synthesis Applications for Scalability
Continuous-flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. rsc.org In a flow system, reagents are continuously pumped through a reactor, which can be a packed bed of a heterogeneous catalyst or a heated coil. rsc.orgresearchgate.net This setup allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and purities. rsc.org
For amine synthesis, flow reactors can safely handle hazardous intermediates, such as azides, by generating and consuming them in situ, minimizing the risks associated with their accumulation in batch reactors. rsc.org The catalytic hydrogenation of nitriles is particularly well-suited to flow chemistry. A packed-bed reactor containing a catalyst like Pd/C can be used for the continuous transfer hydrogenation of benzonitrile to benzylamine, demonstrating significantly increased catalyst productivity compared to batch methods. cardiff.ac.uk Multi-step syntheses can also be "telescoped" in flow, where the output of one reactor is fed directly into the next, eliminating the need for intermediate workup and purification steps. researchgate.net
Chemo-Enzymatic Approaches to Amine Synthesis
Chemo-enzymatic synthesis combines the versatility of chemical reactions with the high selectivity and mild operating conditions of biocatalysis. nih.gov Enzymes like transaminases, oxidases, and reductases are increasingly used to produce chiral amines, which are valuable building blocks for pharmaceuticals. researchgate.netnih.gov
Amine transaminases (ATAs) are particularly powerful, as they can catalyze the asymmetric synthesis of amines from prochiral ketones with excellent enantioselectivity. acs.orgdiva-portal.org A potential chemo-enzymatic route to an enantiomerically pure form of 4-(Benzyl)benzylamine could involve the transamination of 4-benzylacetophenone. To overcome unfavorable reaction equilibria, which is a common challenge in transaminase reactions, cascade systems are often employed. nih.govacs.org These cascades can couple the transamination step with other enzymatic or chemical reactions that consume a byproduct, thereby driving the reaction towards the desired amine product. acs.org While the direct enzymatic synthesis of 4-(Benzyl)benzylamine is not widely documented, the principles demonstrated in the synthesis of other complex chiral amines highlight the significant potential of this green and efficient methodology. nih.govresearchgate.netnih.gov
Photochemical and Electrochemical Synthetic Strategies
The synthesis of benzylamine derivatives, including the parent structure of 4-(benzyl)benzylamine, is increasingly benefiting from photochemical and electrochemical methods. These strategies offer alternative reaction pathways that can proceed under mild conditions, often avoiding the need for harsh reagents.
Photochemical Synthesis: Photochemistry utilizes light as a "traceless and green reagent" to activate molecules and drive reactions. tue.nl Research into the photochemical release of benzylamine from caged compounds provides insight into C-N bond cleavage and formation. For instance, studies on coumarin-based caged benzylamines have demonstrated their photophysical properties and the chemical yields of photoproducts upon irradiation. oup.com In one study, a thiocarbamate-containing caged benzylamine released benzylamine with a chemical yield of 36% upon irradiation. oup.com Another approach involves the photocyclization of styryl-thiophene benzylamines, synthesized via Buchwald-Hartwig amination, to create new polycyclic aromatic compounds. mdpi.com Furthermore, a method for the photo-on-demand synthesis of N-substituted trichloroacetamides from amines, including benzylamine, and tetrachloroethylene (B127269) has been developed, yielding the corresponding N-benzyltrichloroacetamide in 60% yield. acs.org These examples, while not direct syntheses of 4-(benzyl)benzylamine, showcase the potential of light-mediated reactions in activating benzylamine precursors.
Electrochemical Synthesis: Electrosynthesis offers a powerful tool for forming C-N bonds through anodic oxidation or cathodic reduction, often eliminating the need for external chemical oxidants or reductants. beilstein-journals.org An electrochemically induced synthesis of imidazoles has been developed using vinyl azides and benzylamines as starting materials. mdpi.com This process, conducted under constant current in an undivided cell, proceeds through the generation of electrophilic iodine species and the formation of a 2H-azirine intermediate. mdpi.com Another study describes an efficient electrochemical method for synthesizing p-benzoquinone derivatives through the reaction of electrochemically generated p-benzoquinone with benzylamine derivatives. researchgate.net This Michael-type addition reaction proceeds in green solvents with high yields. researchgate.net The development of electrochemical protocols for intramolecular additions and the oxidation of thiols also points to the broad applicability of electrosynthesis in amine chemistry. scielo.br These methods highlight the potential for developing direct electrochemical routes for the arylation or alkylation steps required in 4-(benzyl)benzylamine synthesis.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles is paramount in modern organic synthesis to minimize environmental impact. This involves using safer solvents, maximizing atom economy, and utilizing renewable resources.
Solvent-Free Reaction Systems and Deep Eutectic Solvents
A significant focus of green chemistry is the reduction or elimination of volatile organic compounds (VOCs) as solvents.
Deep Eutectic Solvents (DESs): DESs have emerged as promising green alternatives to traditional organic solvents. mdpi.com They are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), which, when mixed in a specific molar ratio, form a eutectic mixture with a melting point lower than the individual components. nih.gov Common components include choline (B1196258) chloride (HBA) and urea, glycerol, or L-proline (HBDs). nih.govacs.org DESs offer advantages such as low volatility, high thermal stability, tunability, and often biodegradability, making them attractive media for amine synthesis. mdpi.com A CuI-catalyzed Ullmann amine synthesis has been successfully performed in a choline chloride-based DES, achieving yields up to 98% under mild conditions without the need for additional ligands. nih.govfrontiersin.org
Table 1: Comparison of Deep Eutectic Solvents (DESs) with Common Organic Solvents in Amine Synthesis
| Property | Common Organic Solvents (e.g., Toluene, DMF, CH2Cl2) | Deep Eutectic Solvents (DESs) |
|---|---|---|
| Volatility | High | Negligible mdpi.com |
| Toxicity | Often high, toxic, and/or carcinogenic | Generally low toxicity mdpi.com |
| Flammability | High | Generally non-flammable |
| Biodegradability | Variable, often poor | Often biodegradable frontiersin.org |
| Recyclability | Possible but energy-intensive | High potential for recyclability mdpi.com |
| Cost | Variable | Often low-cost components mdpi.comrsc.org |
This table is a generalized comparison based on data from cited sources.
Solvent-Free Reactions: Performing reactions without a solvent is an ideal green chemistry approach. Several methods for synthesizing amine and amide derivatives under solvent-free conditions have been reported. For example, a one-pot, multicomponent reaction of 2-aminopyridines, triethyl orthoformate, and various primary amines, including benzylamine, was heated without a solvent to produce aminopyrido[2,3-d]pyrimidines in good yields (61-85%). mdpi.com Similarly, a rapid, solvent-free conversion of esters to amides using lithium hydroxide (B78521) as a catalyst has been demonstrated, where heating ethyl benzoate (B1203000) and benzylamine directly in a microwave yields N-benzylbenzamide. rsc.org Aza-Michael additions of benzylamine to acrylates have also been efficiently carried out under solvent-free conditions, promoted by microwave irradiation. mdpi.com
Atom Economy and Efficiency Considerations
Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.org Syntheses with high atom economy are crucial for minimizing waste.
Traditional multi-step syntheses often involve protecting groups or activating agents that are not incorporated into the final product, leading to poor atom economy. researchgate.net In contrast, modern catalytic methods aim to maximize this efficiency. The "borrowing hydrogen" methodology is an excellent example of an atom-economic process for N-alkylation. organic-chemistry.org In this approach, a catalyst temporarily "borrows" hydrogen from an alcohol to form an aldehyde intermediate, which then reacts with an amine to form an imine. The borrowed hydrogen is then returned to reduce the imine to the final amine product, with water being the only byproduct. organic-chemistry.org This strategy has been used for the N-alkylation of anilines with alcohols using highly active Mn(I) pincer catalysts. organic-chemistry.org Applying this to the synthesis of 4-(benzyl)benzylamine, the reaction of 4-benzylbenzyl alcohol with ammonia or an ammonia source would represent a highly atom-efficient pathway. Another approach is the direct reductive amination of 4-benzylbenzaldehyde, which is also highly atom-economical. In contrast, a classical route involving the acylation of benzylamine with 4-benzylbenzoyl chloride followed by reduction of the resulting amide would have a lower atom economy due to the generation of stoichiometric byproducts.
Utilization of Renewable Feedstocks and Sustainable Reagents
Shifting from fossil-based feedstocks to renewable resources is a cornerstone of sustainable chemistry. researchgate.net
Renewable Feedstocks: Significant progress has been made in the bioproduction of benzylamine, a key precursor, from renewable sources. Researchers have developed methods for the bio-derived synthesis of benzylamine from glucose and L-phenylalanine. researchgate.netnih.govx-mol.com In one pathway, a nine-step artificial enzyme cascade was engineered in E. coli. nih.gov This system enabled the biotransformation of L-phenylalanine (60 mM) into benzylamine (42 mM), achieving a 70% conversion and an isolated yield of 57% on a 100 mL scale. researchgate.netnih.gov By integrating this cascade with an enhanced L-phenylalanine synthesis pathway, the team also achieved the production of benzylamine directly from glucose. researchgate.netnih.gov
Table 2: Bioproduction of Benzylamine from Renewable Feedstocks
| Method | Organism | Substrate | Product | Concentration/Conversion |
|---|---|---|---|---|
| Biotransformation | Recombinant E. coli LZ243 | L-phenylalanine (60 mM) | Benzylamine | 42 mM (70% conversion) researchgate.netnih.gov |
Data sourced from studies on bio-derived synthesis of benzylamine. researchgate.netnih.gov
Sustainable Reagents: The use of sustainable reagents includes employing catalysts based on earth-abundant and non-toxic metals. While palladium is often used in C-N coupling reactions, there is a growing interest in using catalysts based on more abundant metals like nickel. organic-chemistry.org An atom-economic and environmentally benign methodology for synthesizing primary benzylamines from benzyl alcohols uses commercial nickel catalysts (e.g., Raney Ni, Ni/Al₂O₃–SiO₂) and easy-to-handle ammonia sources like aqueous ammonia or ammonium (B1175870) carbonate. acs.org This approach avoids precious metal catalysts and offers high conversion and selectivity under optimized conditions. acs.org
Chemical Reactivity and Derivatization of 4 Benzyl Benzylamine Hydrochloride
Fundamental Reaction Pathways of the Primary Amine Moiety
The primary amine group in 4-(Benzyl)benzylamine is a key functional handle, acting as a potent nucleophile and a precursor to various nitrogen-containing derivatives. Its reactivity is central to the synthesis of more complex molecules.
Nucleophilic Acylation and Sulfonylation Reactions
The primary amine of 4-(Benzyl)benzylamine readily undergoes nucleophilic attack on acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively. These reactions are fundamental in medicinal chemistry for creating derivatives with modified biological activities.
In a typical acylation, the amine reacts with an acyl chloride or anhydride, often in the presence of a base like triethylamine (B128534) (TEA) or in a solvent like dimethylformamide (DMF), to neutralize the HCl byproduct and drive the reaction to completion. semanticscholar.org For instance, the reaction of a benzylamine (B48309) derivative with chloroacetyl chloride in DMF using TEA as a base yields the corresponding N-benzyl-2-chloroacetamide. semanticscholar.org
Sulfonylation follows a similar pathway, reacting the amine with a sulfonyl chloride. Research on related benzylamine-sulfonamide derivatives has shown that these compounds can be synthesized and subsequently modified, highlighting the robustness of the sulfonamide linkage for building molecular complexity. nih.gov
Table 1: Examples of Acylation and Sulfonylation Reactions with Benzylamine Analogs
| Reactant 1 | Reactant 2 | Conditions | Product Type | Ref |
|---|---|---|---|---|
| 4-(Benzylamino)benzenesulfonamide | Chloroacetyl chloride | Triethylamine, DMF, ice bath | N-acylated sulfonamide | semanticscholar.org |
Alkylation Reactions for Secondary and Tertiary Amine Formation
The nitrogen atom of 4-(Benzyl)benzylamine can be alkylated to produce secondary and tertiary amines. Direct alkylation using alkyl halides is a common method, though it can be challenging to control and may lead to overalkylation, yielding quaternary ammonium (B1175870) salts. quora.com The reaction of benzylamine with isopropyl chloride, for example, can produce isopropylbenzylamine. quora.com
A more controlled and widely used method is reductive amination. This process involves the initial reaction of the amine with a ketone or aldehyde (such as acetone) to form an imine intermediate in situ, which is then reduced by a reducing agent like sodium cyanoborohydride to yield the secondary amine. quora.com This approach avoids the harsh conditions and lack of selectivity associated with direct alkylation. quora.com The formation of tertiary amines, such as tribenzylamine, can be achieved by reacting benzylamine with a benzylating agent like dibenzyl carbonate at elevated temperatures. unive.it
Heterogeneous nickel catalysts have also been employed for the N-alkylation of benzyl (B1604629) alcohols with ammonia (B1221849), a process known as the borrowing hydrogen methodology. acs.orgacs.org While this is the reverse of the typical alkylation of an amine, it underscores the catalytic pathways available for forming and modifying C-N bonds. In this process, the alcohol is first dehydrogenated to an aldehyde, which then forms an imine with the amine, followed by hydrogenation to yield the alkylated amine. acs.org
Table 2: Representative Alkylation Reactions
| Amine | Alkylating Agent/Method | Conditions | Product Type | Ref |
|---|---|---|---|---|
| Benzylamine | Isopropyl chloride | Not specified | Secondary Amine | quora.com |
| Benzylamine | Acetone / Sodium cyanoborohydride | THF | Secondary Amine (Reductive Amination) | quora.com |
| Benzylamine | Dibenzyl carbonate | 170 °C, Tetrabutylphosphonium bromide | Tertiary Amine | unive.it |
Imine and Enamine Formation and Reactivity
The primary amine of 4-(Benzyl)benzylamine can be oxidized to form an imine (a compound containing a carbon-nitrogen double bond). This transformation is a key step in many synthetic pathways. Various metal-free and metal-catalyzed oxidation methods have been developed for this purpose. For instance, the oxidation of benzylamines can be achieved using vanadium oxide (V₂O₅) and hydrogen peroxide in water, yielding the corresponding imine. rsc.org Another approach uses salicylic (B10762653) acid derivatives as organocatalysts to promote the oxidative coupling of benzylamines to imines under an oxygen atmosphere. nih.govacs.org
These imines are valuable intermediates. They can be hydrolyzed to form aldehydes and can react with nucleophiles. rsc.org Studies on the oxidation of benzylamine analogues by monoamine oxidase B show the formation of a protonated imine as the initial product, which is subsequently hydrolyzed to the corresponding aldehyde. nih.gov The imine moiety can also participate in cyclization reactions to form nitrogen-containing heterocycles like benzimidazoles. nih.govacs.org
Table 3: Methods for Imine Formation from Benzylamines
| Substrate | Oxidant/Catalyst | Conditions | Product Type | Ref |
|---|---|---|---|---|
| Benzylamine | V₂O₅ / H₂O₂ | Water, vigorous stirring | Imine | rsc.org |
| Benzylamine Derivatives | 4,6-Dimethoxysalicylic acid / O₂ | Toluene (B28343), 100 °C | Imine | nih.gov |
Aromatic Ring Functionalization and Transformations
The two phenyl rings in 4-(Benzyl)benzylamine provide sites for aromatic functionalization, allowing for the introduction of new substituents and the construction of more complex diarylmethane frameworks.
Electrophilic Aromatic Substitution Strategies
The two benzene (B151609) rings in 4-(Benzyl)benzylamine are susceptible to electrophilic aromatic substitution (EAS), but their reactivity is influenced by the existing substituents. The aminomethyl group (-CH₂NH₂) is an activating, ortho-, para-directing group due to the electron-donating nature of the nitrogen, although its effect is insulated by the methylene (B1212753) spacer. The benzyl group is a weakly activating, ortho-, para-directing group. libretexts.org
Therefore, electrophilic attack is predicted to occur at the ortho and para positions of both rings. The precise regioselectivity would depend on the specific electrophile and reaction conditions. Research on the decomposition of benzylamine derivatives has shown that under certain acidic conditions, the resulting benzyl cation can participate in electrophilic aromatic substitution reactions, leading to the formation of diphenylmethane (B89790) structures. jst.go.jpnih.gov This indicates that the carbocation intermediates derived from the molecule could engage in intramolecular or intermolecular aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions on Aromatic Halogenated Derivatives
To achieve more controlled and versatile C-C bond formation on the aromatic rings, palladium-catalyzed cross-coupling reactions are the methods of choice. researchgate.net This requires prior functionalization of the 4-(Benzyl)benzylamine structure with a halide (e.g., Br, I) or a triflate group. A halogenated derivative of 4-(benzyl)benzylamine can then be coupled with various partners.
The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron reagent with an organic halide, is a powerful tool for this purpose. rsc.orgnih.gov For example, a bromo-substituted derivative of 4-(Benzyl)benzylamine could be reacted with an arylboronic acid in the presence of a palladium catalyst [e.g., Pd(PPh₃)₄] and a base (e.g., Na₂CO₃) to form a biaryl structure. uwindsor.ca These reactions are highly valued in pharmaceutical synthesis for their tolerance of a wide range of functional groups and their reliability in constructing complex molecular architectures. researchgate.net
Table 4: Representative Palladium-Catalyzed Suzuki Cross-Coupling
| Substrate 1 (Aryl Halide) | Substrate 2 (Boronic Acid) | Catalyst System | Product Type | Ref |
|---|---|---|---|---|
| Aryl Halide | Arylboronic Acid | Pd(PPh₃)₄ / Base (e.g., Na₂CO₃) | Biaryl Compound | uwindsor.ca |
| Benzyltrimethylammonium Salt | Arylboronic Acid | Pd(OAc)₂ / SPhos / K₃PO₄ | Diarylmethane | rsc.org |
Mechanistic Investigations of 4-(Benzyl)benzylamine Hydrochloride Reactions
The reactivity of this compound is centered around its primary amine functionality and the two aromatic rings. Mechanistic studies, often drawing parallels from closely related benzylamine derivatives, provide insight into the kinetics, intermediates, and computational models that govern its transformations.
Kinetic Studies and Reaction Rate Determination
While specific kinetic data for this compound is not extensively documented, studies on analogous substituted benzylamines offer a predictive framework for its reactivity. The oxidation of benzylamines and their addition to activated olefins are two well-studied reaction classes that provide valuable kinetic insights.
The oxidation of substituted benzylamines by reagents like N-chlorosuccinimide (NCS) has been shown to be first-order with respect to both the amine and the oxidant. rsc.org The reaction rates are highly dependent on pH, with the unprotonated, neutral amine being the reactive species. rsc.org Kinetic studies on the addition of benzylamines to activated olefins, such as benzylidenediethylmalonates, also show a dependence on the electronic nature of substituents on both the benzylamine and the olefin. nih.gov For instance, the presence of electron-donating groups on the benzylamine ring can accelerate reactions involving electrophilic attack on the nitrogen atom.
A substantial primary kinetic isotope effect has been observed in the oxidation of deuterated benzylamine ([α,α-²H₂]benzylamine), indicating that the cleavage of the C(α)-H bond is involved in the rate-determining step. rsc.org This suggests that reactions of this compound that lead to oxidation at the benzylic carbon would exhibit similar kinetic profiles.
| Reaction Type | Reactants | Key Kinetic Parameter | Observation | Reference |
|---|---|---|---|---|
| Oxidation | Benzylamine and N-Chlorosuccinimide (NCS) | Reaction Order | First-order in [Amine] and [NCS] | rsc.org |
| Oxidation | [α,α-²H₂]benzylamine and NCS | Kinetic Isotope Effect (kH/kD) | 6.20 | rsc.org |
| Michael Addition | Benzylamines and Benzylidenediethylmalonates | Cross-interaction constant (ρXY) | -0.45 | nih.gov |
Elucidation of Reaction Intermediates and Transition States
The elucidation of reaction intermediates and transition states is crucial for understanding reaction pathways. For benzylamine derivatives, several types of intermediates have been proposed based on experimental evidence and mechanistic studies.
In oxidation reactions with N-haloamides, the mechanism is believed to involve the transfer of a hydride ion from the amine to the oxidant in the rate-determining step, leading to an imine intermediate which is subsequently hydrolyzed to an aldehyde. rsc.org In other contexts, such as the Mannich reaction of phenols with N-methylenealkylamines, o-hydroxybenzylamine intermediates are formed, which can then react further to form by-products like benzoxazines. semanticscholar.org
For Michael addition reactions to activated olefins, the mechanism can proceed through a concerted pathway involving a four-membered cyclic transition state where Cα-N and Cβ-H bond formation occurs concurrently. nih.gov The structure of this transition state is supported by activation parameters (ΔH‡ and ΔS‡) and kinetic isotope effects. nih.gov Alternatively, a stepwise mechanism involving a zwitterionic intermediate is also possible, depending on the specific reactants and conditions.
Computational Modeling of Reaction Mechanisms
Computational chemistry provides powerful tools for investigating reaction mechanisms at a molecular level. Density Functional Theory (DFT) calculations are frequently used to model the electronic structure, stability, and reactivity of molecules, including benzylamine derivatives.
These computational models can predict electron density maps, which helps in identifying sites susceptible to nucleophilic or electrophilic attack. Molecular dynamics (MD) simulations can be employed to study the conformational stability of reactants, intermediates, and products in different solvent environments. For example, modeling can predict solubility in various solvents by simulating solute-solvent interactions, such as hydrogen bonding. Although specific computational studies on this compound are sparse, the methodologies are well-established and can be applied to predict its reaction mechanisms, transition state geometries, and activation energies, guiding synthetic efforts and explaining experimental observations.
Synthesis of Advanced Derivatives from this compound
The primary amine of this compound serves as a key functional handle for its incorporation into more complex and advanced molecular structures, such as macrocycles and polymers.
Preparation of Macrocyclic Ligands and Cryptands
Macrocyclic ligands and cryptands are of significant interest due to their ability to selectively bind ions and small molecules. analis.com.myresearchgate.net The synthesis of these structures often involves the reaction of diamines with dialdehydes or diacyl chlorides. analis.com.myresearchgate.net
4-(Benzyl)benzylamine, obtained by neutralizing the hydrochloride salt, can serve as a precursor in these syntheses. For instance, it can be used in reactions to form aza-macrocycles. A common strategy involves the Schiff base condensation of a diamine with a dialdehyde, followed by reduction of the resulting imine bonds to form the saturated macrocycle. researchgate.net Similarly, high-dilution condensation of 4-(benzyl)benzylamine with a suitable diacyl chloride could yield a macrocyclic diamide, which can be subsequently reduced to the corresponding polyamine macrocycle.
Cryptands, which are three-dimensional analogues of crown ethers, can be synthesized by reacting a macrocycle containing secondary amines with another bifunctional linker. nih.govunt.edu Following its incorporation into a macrocyclic structure, the secondary amine derived from the original 4-(benzyl)benzylamine could be further reacted to build the cage-like cryptand architecture. nih.gov
Functionalization for Polymerization Monomers
The development of functional polymers often requires monomers with specific chemical groups. rsc.org this compound can be envisioned as a core structure for the design of novel monomers for polymerization. This typically involves introducing a polymerizable group, such as a vinyl, acrylate, or styrenic moiety, onto the molecule.
A plausible strategy involves the chemical modification of one of the aromatic rings of 4-(benzyl)benzylamine. For example, acylation of the amine followed by Friedel-Crafts acylation on the benzyl ring could introduce a vinyl ketone. Alternatively, a vinyl group could be introduced to create a styrenic-type monomer. This approach is analogous to the use of vinylbenzylamine (B8275855) hydrochloride (VBAH) as a functional monomer in emulsion copolymerization to produce amino-functionalized latex particles. researchgate.netresearchgate.net
Synthesis of Polymeric and Oligomeric Scaffolds
The bifunctional nature of 4-(benzyl)benzylamine, possessing a primary amine and a reactive benzyl group attached to a central benzene ring, makes it a potential monomer for the synthesis of various polymeric and oligomeric scaffolds. While direct polymerization studies of this compound are not extensively documented, the reactivity of its structural analogs, particularly other benzylamines and aromatic diamines, provides significant insight into its potential for creating novel macromolecules. These polymers and oligomers are of interest in materials science and medicinal chemistry due to the introduction of the flexible benzyl moiety into the polymer backbone.
The primary amine group of 4-(benzyl)benzylamine can readily participate in polycondensation reactions with appropriate comonomers. For instance, reaction with dicarboxylic acids or their derivatives (e.g., diacyl chlorides) would lead to the formation of polyamides. Similarly, reaction with dianhyhydrides would yield polyimides. These reactions are foundational in polymer chemistry for producing high-performance materials. The synthesis of polyamides and polyimides from aromatic diamines is a well-established process, typically involving a two-step method for polyimides, which includes the formation of a soluble poly(amic acid) precursor followed by thermal or chemical imidization.
A closely related and industrially significant monomer is p-xylylenediamine, also known as 1,4-bis(aminomethyl)benzene. lookchem.com This compound, which features two primary amine groups, is a key building block for thermally stable polyamides. acs.org The methodologies used for the polymerization of p-xylylenediamine, such as polycondensation with diacids, serve as a direct model for the potential polymerization of 4-(benzyl)benzylamine with suitable di-functional partners.
Furthermore, benzylamine and its derivatives are utilized in the synthesis of oligomeric structures like peptoids (N-substituted glycine (B1666218) oligomers). In this "submonomer" approach, bromoacetic acid is first coupled to a solid support, followed by a nucleophilic displacement of the bromide by a primary amine, such as benzylamine. nih.govresearchgate.net Repetition of this two-step cycle allows for the creation of precisely sequenced oligomers with benzyl side chains. This method highlights the utility of the benzylamine moiety in constructing defined molecular architectures.
Hyperbranched polymers represent another class of scaffolds that can be synthesized from monomers with a structure analogous to 4-(benzyl)benzylamine. For example, a bis-benzylamine monomer has been used to create highly branched macromolecules. arkat-usa.org The polycondensation of such AB2-type monomers, where A and B are reactive functional groups, leads to the formation of dendritic or hyperbranched structures with a high density of functional groups at the periphery.
The following table summarizes the types of polymeric and oligomeric scaffolds that can be theoretically or have been practically synthesized from benzylamine derivatives, providing a framework for the potential applications of 4-(benzyl)benzylamine as a monomer.
| Monomer/Building Block | Comonomer/Reaction Type | Resulting Scaffold | Key Findings & Characteristics |
| 4-(Benzyl)benzylamine (hypothetical) | Dicarboxylic acids | Polyamides | Expected to form semi-crystalline or amorphous polymers with good thermal properties, analogous to those from other aromatic diamines. |
| 4-(Benzyl)benzylamine (hypothetical) | Dianhydrides | Polyimides | Would likely proceed via a soluble poly(amic acid) precursor, leading to thermally stable polyimide films. |
| Benzylamine | Bromoacetic acid (on solid support) | Peptoid Oligomers | Forms N-substituted glycine oligomers with benzyl side chains; allows for precise sequence control. nih.gov |
| p-Xylylenediamine | Tricyclodecenetetracarboxylic dianhydrides | Polyimides | Single-step polycondensation yields polyimides with both aliphatic and aromatic fragments. lookchem.com |
| Bis-benzylamine AB2 monomer | Self-condensation | Hyperbranched Polyamides | Leads to the formation of highly branched, three-dimensional polymer architectures. arkat-usa.org |
| N-Benzylmaleimide | Free radical initiation | Poly(N-benzylmaleimide) | Undergoes homopolymerization to yield thermally stable polymers. tsijournals.com |
These examples from the literature strongly suggest that this compound, after neutralization to the free amine, can be a valuable monomer for the synthesis of a variety of linear, branched, and oligomeric scaffolds. The incorporation of the benzyl group is expected to influence the solubility, thermal properties, and mechanical behavior of the resulting macromolecules.
Applications of 4 Benzyl Benzylamine Hydrochloride in Advanced Chemical Synthesis
Role as a Key Intermediate in Complex Organic Molecule Construction
The reactivity of the primary amine and the structural scaffold provided by the benzyl (B1604629) group make 4-(Benzyl)benzylamine hydrochloride an important intermediate in the synthesis of a wide array of complex organic molecules.
Building Block for Heterocyclic Compound Synthesis
The primary amine functionality of this compound serves as a nucleophile in reactions to construct various heterocyclic rings, which are core structures in many pharmaceuticals and biologically active compounds. While direct studies on this compound are limited, the reactivity of analogous benzylamines demonstrates their utility in this area. For instance, benzylamine (B48309) and its derivatives are known to react with dicarbonyl compounds, unsaturated esters, and other electrophilic substrates to form a variety of nitrogen-containing heterocycles.
One can envision the use of this compound in reactions such as the Paal-Knorr synthesis of pyrroles or the Hantzsch pyridine (B92270) synthesis. Its reaction with 2-furanones can lead to the formation of pyridazinone derivatives. tandfonline.com Furthermore, benzylamines have been utilized in multicomponent reactions to generate highly substituted heterocyclic systems, including heterocyclic phosphonates. beilstein-journals.org The reaction of benzylamine with diones can lead to the formation of imine intermediates which can then undergo further cyclization and oxidation to yield complex heterocyclic structures. psu.edu
The following table illustrates potential heterocyclic systems that could be synthesized using 4-(Benzyl)benzylamine as a key building block, based on known reactions of similar amines.
| Heterocyclic System | Potential Precursors with 4-(Benzyl)benzylamine | Reaction Type |
| Pyrroles | 1,4-Dicarbonyl compounds | Paal-Knorr Synthesis |
| Pyridines | β-Ketoesters, Aldehydes, Ammonia (B1221849) source (inferred) | Hantzsch Synthesis |
| Pyridazinones | 2-Furanones | Michael Addition/Cyclization |
| Quinolines | β-Ketoesters, Anilines (inferred) | Conrad-Limpach Synthesis |
| Benzimidazoles | o-Phenylenediamines, Aldehydes (inferred) | Condensation |
Precursor for Advanced Ligands in Catalysis
The benzylamine moiety is a common structural motif in ligands for transition metal catalysis. The nitrogen atom can coordinate to a metal center, and the benzyl group can be functionalized to tune the steric and electronic properties of the ligand. This compound can serve as a precursor for the synthesis of various types of ligands, including N-heterocyclic carbene (NHC) precursors and chiral ligands for asymmetric catalysis.
For example, the double alkylation of imidazole (B134444) with benzyl halides is a known route to 1,3-dibenzylimidazolium salts, which are precursors to NHC ligands. beilstein-journals.org While direct use of this compound for this purpose is not documented, its structural similarity to benzylamine suggests its potential in synthesizing asymmetrically substituted NHC precursors. These ligands have found widespread use in cross-coupling reactions, metathesis, and other catalytic transformations. researchgate.nettdx.cat
Furthermore, chiral benzylamines are valuable precursors for ligands used in asymmetric catalysis. acs.org The derivatization of the amine group of 4-(Benzyl)benzylamine could lead to the formation of chiral ligands for enantioselective transformations. Research has shown that Ru(II) complexes with N,N-chelated ligands can be effective catalysts for the aerobic oxidation of benzylamine. bohrium.com This highlights the potential for developing catalytic systems based on ligands derived from 4-(Benzyl)benzylamine.
| Ligand Type | Potential Synthetic Route from 4-(Benzyl)benzylamine | Potential Catalytic Application |
| N-Heterocyclic Carbene (NHC) Precursors | Reaction with glyoxal (B1671930) and a C1 source, or dialkylation of imidazole | Cross-coupling, Olefin Metathesis |
| Chiral Diamine Ligands | Derivatization and resolution | Asymmetric Hydrogenation |
| Schiff Base Ligands | Condensation with salicylaldehydes | Oxidation, Epoxidation |
| P,N-Ligands | Reaction with chlorophosphines | Asymmetric Allylic Alkylation |
Scaffold for Supramolecular Assemblies and Frameworks
The ability of the amino group to form strong hydrogen bonds makes this compound an excellent candidate for the construction of supramolecular assemblies. The ammonium (B1175870) hydrochloride salt itself provides a robust hydrogen bond donor site. Studies on benzylamine and its derivatives have shown their capacity to form well-defined supramolecular structures with organic acids through proton transfer and hydrogen bonding. researchgate.netrsc.orgscispace.com These interactions lead to the formation of one-, two-, or three-dimensional networks.
The benzyl group can also participate in π-π stacking interactions, further directing the self-assembly process. The combination of strong hydrogen bonds from the benzylammonium cation and weaker interactions from the aromatic rings can lead to complex and predictable crystal packing. The formation of supramolecular hydrogels derived from simple organic salts of benzylamine has also been reported, indicating the potential for creating functional soft materials. rsc.org The interaction of chiral benzylamine derivatives with porphyrins can induce supramolecular chirogenesis, leading to the formation of highly organized structures with tunable morphology and stereoselectivity. mdpi.com
Contributions to Materials Science and Polymer Chemistry
The bifunctional nature of this compound, possessing a reactive primary amine and a polymerizable or modifiable benzyl group, makes it a promising candidate for applications in materials science and polymer chemistry.
Monomer in Polycondensation and Addition Polymerization Reactions
Primary amines are key monomers in polycondensation reactions, particularly in the synthesis of polyamides. 4-(Benzyl)benzylamine can, in principle, react with diacyl chlorides or dicarboxylic acids to form polyamides. rsc.orgntu.edu.tw The resulting polymers would possess a benzyl group as a pendant side chain, which could be further functionalized. The synthesis of polyamides with high thermal stability is an area of significant research. whiterose.ac.uk
Moreover, the vinylbenzylamine (B8275855) derivative, which is structurally related, can undergo polymerization to form poly(vinyl benzyl amine). researchgate.net This suggests that if a vinyl group were introduced onto the benzyl ring of 4-(Benzyl)benzylamine, it could participate in addition polymerization.
The following table outlines the potential of 4-(Benzyl)benzylamine as a monomer in different polymerization reactions.
| Polymer Type | Co-monomer | Polymerization Method | Potential Polymer Properties |
| Polyamide | Diacyl Chloride | Solution Polycondensation | High thermal stability, functionalizable side chains |
| Polyamide | Dicarboxylic Acid | Melt Polycondensation | Biocompatibility, biodegradability (depending on co-monomer) |
| Poly(vinyl amine) derivative | (if vinyl group is present) | Free Radical or Controlled Radical Polymerization | Water-soluble, reactive polymer for further modification |
Cross-linking Agent for Polymer Networks
The primary amine group of this compound can react with various functional groups, making it a potential cross-linking agent for creating polymer networks. A prominent application for amine compounds is as curing agents for epoxy resins. researchgate.netnagase.com The primary amine can react with two epoxide groups, leading to the formation of a three-dimensional network structure. This cross-linking process significantly enhances the mechanical strength, thermal stability, and chemical resistance of the resulting material. nih.gov
The benzyl group in 4-(Benzyl)benzylamine could also influence the properties of the final cross-linked material, potentially increasing its aromatic content and modifying its thermal and mechanical characteristics. While many different amines are used as epoxy hardeners, the specific use of this compound would depend on the desired curing kinetics and final properties of the epoxy system.
Component in the Design of Functional Coatings and Adhesives
While direct formulation data for this compound in commercial coatings and adhesives is not extensively publicized, the well-documented reactivity of its core functional group—the primary amine—provides a strong basis for its potential applications. Amine compounds are fundamental components in the curing and modification of various polymer systems that form the backbone of modern coatings and adhesives.
The primary amine group in this compound can act as a reactive site, participating in cross-linking reactions with other monomers or resins. This is particularly relevant in two-component systems, such as those based on epoxy or isocyanate chemistry. In epoxy resin formulations, the amine can serve as a hardener or curing agent. The hydrogen atoms on the primary amine can react with the epoxide rings, leading to the formation of a durable, three-dimensional polymer network. This cross-linking process is what transforms the liquid resin into a solid, robust material with strong adhesive properties and high chemical resistance.
Derivatives of benzylamine are recognized for their role in creating durable coatings and strong adhesives. ontosight.ai For instance, benzylamine derivatives containing epoxy groups are noted for their ability to form three-dimensional networks, which are crucial for high-performance adhesives and coatings. ontosight.ai The fundamental chemistry of benzylamine and its derivatives as intermediates in the synthesis of adhesives and specialty chemicals is well-established. dataintelo.com
Table 1: Role of Benzylamine Derivatives in Coating and Adhesive Formulations
| Derivative/Related Compound | Polymer System | Role in Formulation | Resulting Property | Reference(s) |
|---|---|---|---|---|
| N,N-Dimethylbenzylamine | Epoxy Resins, Polyurethane Foams | Catalyst | Accelerates curing reaction | atamanchemicals.comatamankimya.comgoogle.com |
| Benzylamine, p-(2,3-epoxypropoxy)-N-phenyl- | Epoxy-based systems | Reactive Monomer | Forms 3D network for durable coatings | ontosight.ai |
| Various Organic Amines | Cyanoacrylate Adhesives | Accelerator | Initiates rapid polymerization on surfaces | googleapis.com |
| This compound (Potential) | Epoxy, Polyurethane | Curing Agent / Hardener | Forms cross-linked network, enhances thermal and mechanical properties | Inferred from amine chemistry |
Precursor for Advanced Nanomaterials and Composites
The application of this compound extends into the realm of materials science, where it can serve as a key precursor in the synthesis of advanced nanomaterials and composites. Its role is primarily centered on its ability to initiate polymerization or to functionalize the surface of other materials, thereby creating hybrid structures with tailored properties.
One significant application is in the synthesis of polymer nanoparticles. Benzylamine can act as an initiator in the ring-opening polymerization of N-carboxyanhydrides (NCAs) to produce polypeptides. researchgate.net For example, novel poly(γ-benzyl-L-glutamate) (PBLG) derivatives have been synthesized using amine-terminated initiators to create well-defined polymer chains. researchgate.net These polymers can then be formulated into nanoparticles using techniques like nanoprecipitation. researchgate.net In this context, this compound could be used to initiate such polymerizations, with its distinct structure becoming an integral part of the resulting polymer, influencing its self-assembly into nanoparticles. These nanoparticles are of significant interest for pharmaceutical and biomedical applications. nih.gov
Furthermore, this compound is a candidate for the surface modification of inorganic nanoparticles to create advanced composite materials. The primary amine group can form strong bonds (covalent or non-covalent) with the surface of materials like silica, titania, or metal oxides. This surface functionalization anchors the organic molecule to the nanoparticle. The protruding benzyl groups then alter the surface chemistry of the nanoparticles, making them more compatible with a polymer matrix. This improved compatibility is crucial for achieving a homogeneous dispersion of nanoparticles within a composite material, which in turn enhances the mechanical, thermal, and barrier properties of the composite. While benzyl alcohol has been used in the synthesis of oxide nanoparticles researchgate.net, benzylamine derivatives offer a direct route to amine-functionalized surfaces, which are versatile for further chemical reactions.
The interaction of benzylamines with nanocatalysts has also been studied. For instance, the tandem oxidative amidation of benzyl alcohol and benzylamine hydrochloride has been investigated using a Cu2+/mesoporous carbon nanocatalyst, demonstrating the role of benzylamine hydrochloride as a key reactant in catalytic processes for synthesizing amide derivatives. nih.gov
Table 2: Applications of Benzylamine Derivatives in Nanomaterial and Composite Synthesis
| Derivative/Starting Material | Nanomaterial/Composite Synthesized | Synthetic Method | Role of Benzylamine Derivative | Reference(s) |
|---|---|---|---|---|
| Benzylamine | Poly(γ-benzyl-L-glutamate) (PBLG) Nanoparticles | Ring-Opening Polymerization & Nanoprecipitation | Initiator for polymerization | researchgate.net |
| Benzyl alcohol | Metal Oxide Nanoparticles (TiO₂, Fe₂O₃, ZnO) | Solvothermal Synthesis | Solvent and reagent | researchgate.net |
| Benzylamine hydrochloride | N-Benzylbenzamide (using nanocatalyst) | Tandem Oxidative Amidation | Reactant with a nanocatalyst | nih.gov |
| This compound (Potential) | Polymer-Coated Inorganic Nanoparticles | Surface Functionalization | Surface modifying agent to improve dispersion in a composite matrix | Inferred from amine chemistry |
Computational and Theoretical Studies on 4 Benzyl Benzylamine Hydrochloride
Quantum Chemical Calculations of Molecular and Ionic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the three-dimensional structure and energetic landscape of molecules like 4-(Benzyl)benzylamine hydrochloride. These methods solve approximations of the Schrödinger equation to determine the electronic structure and, consequently, the molecular geometry and other properties.
Conformational Analysis and Energetics
The conformational landscape of 4-(Benzyl)benzylamine is defined by the rotational freedom around several single bonds, primarily the C-C bond connecting the two benzyl (B1604629) groups and the C-N bond of the amine group. Computer-assisted conformational analysis is employed to identify the most stable arrangements (conformers) of the molecule. ucl.ac.benih.gov This systematic analysis involves rotating key torsion angles and calculating the potential energy of each resulting conformation. nih.gov
Table 1: Hypothetical Relative Energies of 4-(Benzyl)benzylamine Conformers This table is illustrative, based on typical findings for similar benzyl derivatives.
| Conformer | Dihedral Angle (Phenyl-CH2-Phenyl) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| Anti-periplanar | ~180° | 0.00 | 75 |
| Gauche | ~60° | 1.15 | 12.5 |
| Gauche | ~-60° | 1.15 | 12.5 |
Electronic Structure and Bonding Analysis
Quantum chemical calculations provide a detailed picture of the electronic distribution within the molecule. researchgate.net Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the molecule's reactivity. The energy gap between HOMO and LUMO indicates the chemical stability of the molecule. epstem.net
Hirshfeld surface analysis is another computational technique used to explore and quantify non-covalent interactions, such as N-H···Cl hydrogen bonds and C-H···π interactions, which are critical in stabilizing the crystal lattice of the hydrochloride salt. acs.orgresearchgate.net Furthermore, the molecular electrostatic potential (MEP) map visually represents the charge distribution, highlighting electrophilic and nucleophilic sites. For the protonated amine, the MEP shows a concentrated positive potential around the -NH3+ group, indicating its susceptibility to interact with anions like chloride.
Table 2: Calculated Electronic Properties of 4-(Benzyl)benzylamine Cation This table is illustrative, based on typical DFT calculation results for similar organic salts.
| Property | Calculated Value | Significance |
| HOMO Energy | -8.5 eV | Relates to electron-donating ability |
| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 7.3 eV | Indicator of chemical stability and reactivity |
| Dipole Moment | 15.2 D | Measures charge separation in the ion |
Protonation State Effects and Stability of the Hydrochloride Salt
The protonation state of the amine group is a defining feature of this compound. The formation of the salt via reaction with hydrochloric acid results in the protonation of the primary amine (–NH2) to form a benzylammonium cation (–NH3+). wikipedia.org This process is critical for the compound's stability and solubility. vulcanchem.comontosight.ai
Prediction of Spectroscopic Properties from First Principles
First-principles calculations, or ab initio methods, allow for the prediction of spectroscopic data without prior experimental input. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.
Vibrational Frequency Calculations (Infrared and Raman)
Theoretical vibrational frequencies can be calculated by computing the second derivatives of the energy with respect to atomic displacements (analytic Hessian). wisc.edu These calculations, typically performed using DFT methods like B3LYP, yield a set of harmonic frequencies corresponding to the fundamental vibrational modes of the molecule. epstem.netmdpi.com
The calculated frequencies and their intensities can be used to simulate the infrared (IR) and Raman spectra. researchgate.net For this compound, key predicted vibrations would include the symmetric and asymmetric N-H stretching modes of the NH3+ group, aromatic C-H stretches, and C-N stretching vibrations. Comparing these theoretical spectra with experimental FT-IR and FT-Raman data allows for a detailed assignment of the observed spectral bands. researchgate.net A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model. epstem.net
Table 3: Predicted Vibrational Frequencies for this compound This table is illustrative, showing typical frequency ranges for the specified functional groups.
| Vibrational Mode | Predicted Frequency (cm⁻¹, Scaled) | Typical Experimental Range (cm⁻¹) |
| Aromatic C-H Stretch | 3050 - 3150 | 3000 - 3100 |
| Aliphatic C-H Stretch | 2900 - 3000 | 2850 - 2960 |
| N-H Stretch (NH3+) | 3100 - 3300 (broad) | 3100 - 3300 (broad) |
| C=C Aromatic Ring Stretch | 1450 - 1600 | 1450 - 1600 |
| C-N Stretch | 1180 - 1250 | 1150 - 1250 |
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
The prediction of NMR chemical shifts is another powerful application of quantum chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is the most common approach for calculating nuclear magnetic shielding tensors. science.govresearchgate.net From these tensors, the isotropic chemical shifts (δ) for nuclei like ¹H and ¹³C can be determined relative to a reference standard like tetramethylsilane (B1202638) (TMS). epstem.net
Calculations for this compound would predict distinct chemical shifts for each unique hydrogen and carbon atom in the structure. The protonation of the amine group significantly influences the chemical shifts of adjacent protons (on the α-carbon) and carbons, typically causing a downfield shift due to the electron-withdrawing effect of the positive charge. researchgate.netresearchgate.net These theoretical predictions are instrumental in assigning peaks in experimental ¹H and ¹³C NMR spectra and verifying the compound's structure. rsc.org
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is illustrative and shows expected chemical shift ranges. Numbering is arbitrary for demonstration.
| Atom | Atom Type | Predicted Chemical Shift (ppm) |
| H on NH3+ | Amine Proton | 8.0 - 9.0 |
| H on CH2 (alpha to N) | Methylene (B1212753) Proton | 4.1 - 4.4 |
| H on CH2 (bridge) | Methylene Proton | 4.0 - 4.3 |
| H on Phenyl Rings | Aromatic Proton | 7.2 - 7.6 |
| C in CH2 (alpha to N) | Methylene Carbon | 45 - 50 |
| C in CH2 (bridge) | Methylene Carbon | 40 - 45 |
| C in Phenyl Rings | Aromatic Carbon | 125 - 140 |
Intermolecular Interactions and Solid-State Crystal Engineering
The arrangement of molecules in the solid state is dictated by a complex interplay of intermolecular forces. In the case of this compound, both strong and weak non-covalent interactions are crucial in defining its crystal lattice and, consequently, its physicochemical properties. The study of these interactions is fundamental to crystal engineering, which seeks to design and control the formation of crystalline solids with desired characteristics.
Analysis of Hydrogen Bonding Networks in the Crystalline State
Hydrogen bonds are the most significant directional interactions governing the supramolecular assembly of this compound. The protonated primary amine group (-NH3+) serves as a potent hydrogen bond donor, while the chloride anion (Cl-) acts as a primary acceptor. This interaction is a defining feature in the crystal structures of benzylamine (B48309) hydrochloride derivatives. researchgate.net
In related structures, extensive networks of N-H···Cl hydrogen bonds are observed, often forming the primary structural motifs that link the ionic components into one-, two-, or three-dimensional arrays. researchgate.netscispace.com For instance, in the crystal structure of 4-methylbenzylammonium chloride hemihydrate, the cation, anion, and water molecules are interconnected through a series of N-H···Cl, O-H···Cl, and N-H···O hydrogen bonds, creating layers within the crystal. iucr.org The presence of the chloride ion facilitates the formation of these robust hydrogen-bonded networks, which significantly contribute to the thermal stability of the salt form compared to the free base.
Table 1: Representative Hydrogen Bond Interactions in Benzylamine Salts
| Donor | Acceptor | Type of Interaction | Significance in Crystal Packing |
| N-H (Ammonium) | Cl (Chloride) | Strong, Charge-Assisted | Primary driving force for supramolecular assembly. researchgate.net |
| N-H (Amine) | O (e.g., from water) | Strong | Can mediate connections between primary ions. iucr.org |
| C-H (Aromatic/Aliphatic) | Cl (Chloride) | Weak | Contributes to the stability of the 3D network. iucr.org |
| C-H (Aromatic/Aliphatic) | O (e.g., from carboxylate) | Weak | Stabilizes packing in related organic salts. acs.org |
| C-H | π (Aromatic Ring) | Weak | Further stabilizes the crystal structure. iucr.org |
Crystal Packing Arrangements and Polymorphism Prediction
The manner in which molecules pack in a crystal lattice can lead to different crystalline forms known as polymorphs. These polymorphs, while chemically identical, can exhibit different physical properties. The prediction of polymorphism is a significant challenge and a key area of computational and theoretical chemistry. acs.orggoogle.com For benzylamine derivatives, crystal packing is often dominated by the hydrogen bonding networks and π-π stacking interactions between the aromatic rings.
In similar structures, such as other benzylamine salts, the interplay of strong hydrogen bonds and weaker interactions can lead to the formation of characteristic packing motifs, including chains, layers, or more complex three-dimensional frameworks. scispace.comresearchgate.net The spatial arrangement of the benzyl groups can also influence packing, with possibilities for interdigitation or segregation into layers.
Computational methods, such as those based on lattice energy calculations, are employed to predict the most likely and stable crystal packing arrangements. These methods explore the potential energy surface of the crystalline solid to identify different energetically favorable structures, which correspond to potential polymorphs. While specific polymorphism prediction studies on this compound are not prevalent in the literature, the general principles of crystal engineering suggest that variations in crystallization conditions could potentially lead to different polymorphic forms. google.com The existence of multiple polymorphs has been observed in related molecular crystals, sometimes dependent on the crystallization solvent. researchgate.net
Influence of Counterion on Crystal Structure
The counterion plays a pivotal role in determining the crystal structure of an ionic compound. In this compound, the chloride anion is not merely a charge-balancing species but an active participant in the formation of the supramolecular architecture. acs.org Its size, charge, and ability to accept hydrogen bonds are critical factors.
The chloride ion's primary role is as a hydrogen bond acceptor for the ammonium (B1175870) cation, leading to the formation of robust N-H···Cl interactions that are often the cornerstone of the crystal packing. researchgate.net The coordination of the chloride ion to the metal center in metal complexes has been shown to significantly alter the electrochemical properties and the resulting crystal structure. acs.org Similarly, in organic salts, the nature of the counterion can dictate the dimensionality of the resulting hydrogen-bonded network. mdpi.com
Studies on a series of supramolecular salts of 4-fluorobenzylamine (B26447) with different halide ions (Cl⁻ and Br⁻) demonstrated that while both form extensive N-H···X hydrogen bonds, the specific details of the crystal packing differ, highlighting the influence of the counterion. researchgate.net The change of a counterion in cadmium(II) coordination polymers from chloride to iodide resulted in a different type of one-dimensional chain, showcasing the profound impact of the anion on the final structure. mdpi.com Therefore, the chloride ion in this compound is integral to its solid-state structure, directing the assembly of the cations into a specific, stable crystalline lattice.
Advanced Analytical Methodologies for 4 Benzyl Benzylamine Hydrochloride
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are indispensable for separating 4-(Benzyl)benzylamine hydrochloride from impurities and unreacted starting materials. The choice of technique depends on the specific analytical challenge, such as the volatility of the analytes and the required separation efficiency.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of this compound due to its high resolution and sensitivity. Reversed-phase HPLC is commonly employed, utilizing a non-polar stationary phase and a polar mobile phase.
For the analysis of this compound, a C18 column is often the stationary phase of choice. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often with additives to improve peak shape and resolution. Given the amine functionality, which can interact with residual silanols on the silica-based stationary phase, the use of a buffer at a controlled pH is critical. A slightly acidic to neutral pH helps to ensure consistent protonation of the amine group.
Detection is most commonly achieved using an Ultraviolet (UV) detector, as the two phenyl rings in the molecule provide strong chromophores. A photodiode array (PDA) detector can be particularly advantageous, offering the ability to acquire full UV spectra for each peak, which aids in peak identification and purity assessment. Other detection modes, such as evaporative light scattering detection (ELSD) or mass spectrometry (MS), can be coupled with HPLC for compounds that lack a strong chromophore or to gain further structural information.
A typical HPLC method for purity analysis might involve a gradient elution, where the proportion of the organic solvent is increased over time to elute compounds with varying polarities. This is particularly useful for separating the main compound from both more polar and less polar impurities in a single run.
Table 1: Representative HPLC Parameters for Purity Analysis of this compound
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~ 8.5 min |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. However, this compound, being a salt of a primary amine, is non-volatile and thermally labile. Therefore, direct analysis by GC-MS is not feasible. To overcome this limitation, derivatization is employed to convert the analyte into a more volatile and thermally stable form. jfda-online.comresearchgate.netsigmaaldrich.com
A common derivatization strategy for amines is silylation, where the active hydrogens on the amine group are replaced with a trimethylsilyl (B98337) (TMS) or a more robust tert-butyldimethylsilyl (TBDMS) group. nih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used for this purpose. The resulting silylated derivative is significantly more volatile and can be readily analyzed by GC-MS.
In the GC-MS analysis of the derivatized 4-(Benzyl)benzylamine, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI), and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a "fingerprint" for the compound, allowing for its unequivocal identification.
Table 2: Typical GC-MS Analysis of Silylated 4-(Benzyl)benzylamine
| Parameter | Value |
| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Mass Range | m/z 50-550 |
| Expected m/z of Molecular Ion (M+) of TMS-derivative | 341 |
Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to both HPLC and GC for the separation of a wide range of compounds, including polar amines. chromatographyonline.comshimadzu.comresearchgate.net SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. Supercritical CO2 is non-toxic, non-flammable, and has a low critical temperature and pressure, making it an environmentally friendly and versatile solvent.
For the separation of polar compounds like this compound, a modifier, typically a polar organic solvent such as methanol, is added to the CO2 mobile phase to increase its solvating power. nih.govresearchgate.net The separation in SFC is influenced by a combination of factors including analyte partitioning between the stationary phase and the mobile phase, as well as interactions with the polar modifier.
SFC offers several advantages over traditional liquid chromatography, including faster analysis times due to the low viscosity and high diffusivity of the supercritical fluid mobile phase, and reduced organic solvent consumption. shimadzu.com A variety of stationary phases can be used in SFC, including those typically used in both normal-phase and reversed-phase HPLC. For amines, stationary phases with polar functional groups are often employed.
Spectroscopic Characterization for Structural Elucidation Beyond Basic Identification
While basic spectroscopic techniques like 1H and 13C NMR are fundamental for initial identification, advanced spectroscopic methodologies provide a deeper insight into the molecular structure of this compound, confirming connectivity and stereochemistry where applicable.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Beyond simple one-dimensional (1D) 1H and 13C NMR, two-dimensional (2D) NMR experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule. emerypharma.comdokumen.pub
For this compound, key 2D NMR experiments include:
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (H-H) coupling relationships, allowing for the identification of adjacent protons within the same spin system. For instance, the protons on the benzyl (B1604629) and phenyl rings will show correlations to their neighbors.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This is essential for assigning the carbon signals based on the already assigned proton signals.
Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is invaluable for establishing the connectivity between different parts of the molecule, for example, connecting the benzylic protons to the carbons of both phenyl rings.
Advanced NMR techniques can also involve the study of other nuclei, such as 15N, to directly probe the nitrogen environment, although this is less common due to the low natural abundance and sensitivity of this nucleus.
Table 3: Expected 2D NMR Correlations for this compound
| Proton (¹H) Signal | COSY Correlations | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |
| Benzyl CH₂ | NH₂ | C (benzyl CH₂) | C (phenyl C1), C (benzyl C1) |
| NH₂ | Benzyl CH₂ | - | C (benzyl CH₂) |
| Phenyl H2/H6 | Phenyl H3/H5 | C (phenyl C2/C6) | C (phenyl C4), C (benzyl CH₂) |
| Phenyl H3/H5 | Phenyl H2/H6 | C (phenyl C3/C5) | C (phenyl C1) |
| Benzyl H2'/H6' | Benzyl H3'/H5' | C (benzyl C2'/C6') | C (benzyl C4'), C (benzyl CH₂) |
| Benzyl H3'/H5' | Benzyl H2'/H6' | C (benzyl C3'/C5') | C (benzyl C1') |
| Benzyl H4' | Benzyl H3'/H5' | C (benzyl C4') | C (benzyl C2'/C6') |
Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For a polar and non-volatile compound like this compound, soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are employed.
Electrospray Ionization-Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is particularly well-suited for polar molecules. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. For this compound, ESI-MS would typically show a prominent peak corresponding to the protonated molecule [M+H]+ of the free base (4-(Benzyl)benzylamine).
Tandem mass spectrometry (MS/MS) experiments can be performed on the [M+H]+ ion to induce fragmentation. The resulting fragmentation pattern provides valuable structural information. For 4-(Benzyl)benzylamine, characteristic fragment ions would be expected from the cleavage of the C-N bond and the C-C bond of the methylene (B1212753) bridge, leading to the formation of benzyl and tropylium (B1234903) ions. nih.govresearchgate.netsci-hub.seresearchgate.net
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF): MALDI is another soft ionization technique, often used for the analysis of large biomolecules, but it can also be applied to smaller organic molecules, particularly those that are difficult to ionize by other methods. ekb.egmdpi.com In MALDI, the analyte is co-crystallized with a large excess of a matrix compound that absorbs laser energy. A pulsed laser is fired at the sample, causing the matrix to desorb and ionize, carrying the analyte molecules into the gas phase as ions. The time-of-flight (TOF) analyzer then separates the ions based on their mass-to-charge ratio. While less common for small molecules like this compound, MALDI-TOF can be a useful technique, especially for analyzing derivatives or in situations where ESI-MS is not providing clear results.
X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination
X-ray Diffraction (XRD) stands as a definitive technique for the solid-state characterization of crystalline materials like this compound. It is applied in two primary modes: single-crystal XRD for absolute structure elucidation and Powder X-ray Diffraction (PXRD) for phase identification and purity assessment.
Single Crystal X-ray Diffraction
Single-crystal XRD analysis provides an unambiguous determination of the three-dimensional atomic arrangement within the crystal lattice. This method allows for precise measurement of bond lengths, bond angles, and torsion angles, defining the molecule's conformation and the packing of molecules in the crystal.
For amine salts, this technique is invaluable for understanding the intricate network of intermolecular interactions, such as hydrogen bonds, which dictate the crystal's stability and physical properties. For instance, in a study of the related compound 4-[(benzylamino)carbonyl]-1-methylpyridinium chloride, single-crystal XRD revealed that the cation and the chloride anion are linked by a strong N–H⋯Cl hydrogen bond. researchgate.netnih.gov The analysis also determined its crystal system and space group, providing fundamental structural information. researchgate.netnih.gov Although specific crystallographic data for this compound is not publicly available, the methodology is directly applicable, and the expected findings would similarly detail its molecular geometry and supramolecular architecture.
Table 1: Example Crystallographic Data for a Related Benzylamine (B48309) Salt (4-[(benzylamino)carbonyl]-1-methylpyridinium chloride) researchgate.netnih.gov
| Parameter | Value |
| Chemical Formula | C₁₄H₁₅N₂O⁺·Cl⁻ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | Value not specified in abstract |
| b (Å) | Value not specified in abstract |
| c (Å) | Value not specified in abstract |
| β (°) | Value not specified in abstract |
| Volume (ų) | Value not specified in abstract |
| Z (Formula units/cell) | Value not specified in abstract |
| Key Interaction | N–H⋯Cl hydrogen bond |
This table illustrates the type of data obtained from a single-crystal XRD experiment on a similar compound, as detailed information for the specific target was not available.
Powder X-ray Diffraction (PXRD)
Powder X-ray Diffraction is an essential tool in pharmaceutical development and quality control for analyzing polycrystalline materials. icdd.com Each crystalline solid possesses a unique PXRD pattern, which serves as a "fingerprint" for its identification. For this compound, PXRD is used to:
Confirm Crystalline Form: It can distinguish between different polymorphic forms, which may have different physical properties.
Assess Phase Purity: The technique is highly sensitive to the presence of other crystalline phases, making it ideal for detecting impurities.
Monitor Stability: PXRD can track changes in the crystalline structure during stability studies under various conditions of heat and humidity. icdd.com
In a typical analysis, the powder sample is scanned over a range of angles (2θ), and the diffraction pattern of peak position versus intensity is generated. For example, the analysis of a new tetrahydroquinoline derivative involved scanning from 2° to 70° (2θ) to generate its characteristic powder pattern and determine its crystal system. cambridge.org This non-destructive technique is critical for ensuring batch-to-batch consistency and controlling the solid-state properties of the final product.
Quantitative Analysis in Complex Reaction Mixtures and Process Streams
The quantitative analysis of this compound in complex matrices, such as reaction mixtures and process streams, is vital for optimizing reaction conditions, determining yield, and ensuring process control. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common techniques employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone for the quantitative analysis of non-volatile and thermally sensitive compounds like benzylamine derivatives. In a typical setup, a sample from the reaction mixture is injected into the HPLC system. The components are separated on a column (commonly a reversed-phase C18 column) based on their differential partitioning between the mobile phase and the stationary phase. A UV detector is often used for quantification, as the benzyl groups in the molecule absorb UV light.
Research on related compounds demonstrates that HPLC can effectively monitor reaction progress. For instance, the formation of a benzylamine conjugate was monitored, and its yield was determined by HPLC analysis of the reaction mixture. nih.gov To quantify this compound, a calibration curve is first established using standards of known concentration. The peak area of the compound in the sample chromatogram is then compared against this curve to determine its exact concentration.
Gas Chromatography (GC)
Gas chromatography, often coupled with a Flame Ionization Detector (GC-FID), is another powerful technique for quantitative analysis, particularly for volatile compounds or those that can be made volatile through derivatization. For the analysis of benzylamine hydrochloride, the salt would typically be neutralized to the free base, which is more volatile, before injection.
In process monitoring, GC-FID can be used to determine the conversion of starting materials and the formation of products and byproducts. For example, in a study on the N-monomethylation of benzylamine, the reaction mixture was diluted and analyzed by GC-FID to quantify the components. rsc.org The use of an internal standard is a common practice to improve the accuracy and precision of the quantification by correcting for variations in injection volume. acs.org
Advanced In-Process Monitoring
Modern process analytical technology (PAT) utilizes techniques like inline Nuclear Magnetic Resonance (NMR) spectroscopy to monitor reactions in real-time. acs.org This approach provides immediate kinetic data and insight into reaction mechanisms without the need for sample extraction. For the synthesis of this compound, such an advanced method would allow for precise control over the reaction, enabling adjustments to be made as the reaction proceeds to maximize yield and purity.
Table 2: Summary of Quantitative Analytical Methods
| Technique | Principle | Application for 4-(Benzyl)benzylamine HCl |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning of analytes between a stationary phase and a liquid mobile phase. | Quantification in reaction mixtures, purity testing, stability sample analysis. Useful for non-volatile salts. nih.gov |
| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase based on their interaction with a stationary phase. | Monitoring reaction progress and quantifying volatile byproducts. The hydrochloride salt would be converted to the free base for analysis. rsc.orgacs.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific resonance frequency. | Real-time, in-process monitoring of reaction kinetics and mechanism without sampling. acs.org |
Future Research Directions and Outlook for 4 Benzyl Benzylamine Hydrochloride
Emerging Synthetic Paradigms and Catalytic Approaches
The synthesis of primary benzylamines is a cornerstone of organic chemistry, and future research on 4-(Benzyl)benzylamine hydrochloride is likely to pivot towards more sustainable and efficient catalytic methods. While traditional routes like the reductive amination of benzaldehydes or the reaction of benzyl (B1604629) halides with ammonia (B1221849) are well-established, they often face challenges related to selectivity and waste generation sciencemadness.orgresearchgate.net.
Emerging paradigms focus on "green" chemistry principles. One promising direction is the direct N-alkylation of benzyl alcohols with ammonia sources using the "borrowing hydrogen" methodology. This approach, often utilizing commercially available heterogeneous nickel catalysts, offers a more atom-economical pathway by generating water as the primary byproduct researchgate.net. Research could focus on adapting these catalytic systems for the selective synthesis of 4-(Benzyl)benzylamine from 4-(benzyl)benzyl alcohol.
Furthermore, bio-based synthesis represents a significant frontier. The use of engineered enzyme cascades in microbial hosts has been demonstrated for the production of benzylamine (B48309) from renewable feedstocks like L-phenylalanine researchgate.net. Future investigations could explore the development of artificial enzyme pathways to produce the 4-(benzyl)benzylamine scaffold, thereby reducing reliance on petrochemical precursors. Continuous flow chemistry also presents an opportunity to improve the synthesis of related compounds, offering enhanced safety, scalability, and yield, as seen in the production of N-benzylhydroxylamine hydrochloride mdpi.com.
| Synthetic Approach | Potential Advantages for 4-(Benzyl)benzylamine Synthesis | Key Research Focus |
| Catalytic N-Alkylation | High atom economy, use of heterogeneous catalysts, reduced waste. researchgate.net | Development of selective catalysts for the direct amination of 4-(benzyl)benzyl alcohol. |
| Biocatalysis | Use of renewable feedstocks, environmentally benign conditions, high specificity. researchgate.net | Engineering multi-step enzyme cascades in microbial hosts for de novo synthesis. |
| Flow Chemistry | Improved reaction control, enhanced safety for hazardous reactions, potential for automation. mdpi.com | Optimization of reaction parameters (temperature, flow rate, concentration) for continuous production. |
Exploration of Novel Chemical Transformations and Derivatization
The reactivity of the primary amine and the aromatic rings in this compound provides fertile ground for novel chemical transformations. Future work will likely move beyond simple N-alkylation or acylation to explore more complex molecular architectures.
One area of exploration is using the molecule as a "synthon" or building block in multicomponent reactions. For instance, related compounds like N-benzylhydroxylamine have been used as "C1N1" synthons in cyclization reactions to construct complex heterocyclic systems like imidazoles rsc.org. Research could investigate analogous pathways where the benzylamine moiety of 4-(Benzyl)benzylamine participates in novel cyclizations to create unique molecular scaffolds for pharmaceutical development.
Derivatization to create libraries of related compounds for screening is another key direction. The solid-phase synthesis of benzylamine-derived sulfonamides has been shown to be effective for generating potent enzyme inhibitors nih.gov. Applying similar high-throughput synthesis techniques to 4-(Benzyl)benzylamine could rapidly generate a diverse set of candidates for biological evaluation. Further modifications could involve selective functionalization of the two distinct phenyl rings to fine-tune electronic and steric properties, creating a wide range of analogues for structure-activity relationship (SAR) studies nih.gov.
| Transformation Type | Potential Outcome | Example from Related Chemistry |
| Multicomponent Reactions | Construction of novel heterocyclic scaffolds. | Use of N-benzylhydroxylamine as a synthon in [2+2+1] cyclizations. rsc.org |
| Solid-Phase Synthesis | Rapid generation of compound libraries for screening. | Synthesis of benzylamine-derived sulfonamide libraries as thrombin inhibitors. nih.gov |
| Selective Functionalization | Fine-tuning of molecular properties for specific applications. | Modification of benzylamine templates to probe SAR in enzyme inhibitors. nih.gov |
Untapped Potential in Advanced Materials Science and Sustainable Chemistry
The structural characteristics of this compound suggest significant, yet largely unexplored, potential in materials science. Benzylamines are known to be valuable in polymer chemistry, for example, as curing agents for epoxy resins or as precursors for specialty polymers researchgate.netsinocurechem.com. The rigid, bulky 4-(benzyl)benzyl group could be incorporated into polymer backbones to enhance thermal stability, mechanical strength, and chemical resistance. Future research could investigate its use as a monomer in the synthesis of high-performance polyamides or polyimides.
In the realm of sustainable chemistry, the focus extends beyond green synthesis to the compound's entire lifecycle. Understanding the environmental fate of benzylamines is crucial. Studies on the degradation of various benzylamines during water treatment processes like chlorination show that they can transform into aldehydes and other byproducts rsc.org. Future research should characterize the degradation pathways specific to 4-(Benzyl)benzylamine to assess its environmental impact and develop effective remediation strategies. Moreover, the development of bio-based polymers from vanillylamine, a lignin-derived benzylamine, highlights a path toward creating sustainable materials from renewable resources, a strategy that could be adapted for derivatives of 4-(Benzyl)benzylamine researchgate.net.
Integration with Automation and Artificial Intelligence in Chemical Discovery
The convergence of chemistry with automation and artificial intelligence (AI) is set to revolutionize molecular design and synthesis ucla.edu. For a compound like this compound, these technologies can accelerate the discovery of new derivatives and applications.
Q & A
Q. What are the standard synthetic routes for 4-(Benzyl)benzylamine hydrochloride, and how can purity be optimized?
Methodological Answer: The synthesis typically involves nucleophilic substitution or reductive amination. A common approach includes reacting benzyl chloride with a benzylamine derivative under basic conditions (e.g., NaOH) at reflux, followed by HCl treatment to isolate the hydrochloride salt . Key steps:
- Reaction Optimization : Use anhydrous solvents (e.g., DCM) to minimize hydrolysis.
- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .
- Yield Enhancement : Employ continuous flow reactors for scalable production (advanced method) .
Q. How is this compound characterized structurally and functionally?
Methodological Answer:
Q. What are the primary research applications of this compound in medicinal chemistry?
Methodological Answer:
- Drug Discovery : Acts as a precursor for N-alkylation to create libraries of amine derivatives for target screening .
- Biological Assays : Tested for antimicrobial activity via broth microdilution (MIC values) and cytotoxicity using MTT assays .
- Mechanistic Studies : Use fluorescence polarization to assess binding affinity to receptors (e.g., GPCRs) .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate side reactions (e.g., over-alkylation)?
Methodological Answer:
- Temperature Control : Maintain reaction at 60–70°C to avoid thermal degradation .
- Stoichiometry : Use a 1:1.2 molar ratio of benzyl chloride to benzylamine to limit di-substitution .
- Catalytic Additives : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance selectivity .
Q. How do structural modifications (e.g., substituent effects) alter the compound’s biological activity?
Methodological Answer:
- Comparative Studies : Replace the benzyl group with electron-withdrawing groups (e.g., trifluoromethyl) to study lipophilicity changes. Use logP measurements and MDCK cell permeability assays .
- SAR Analysis : Synthesize analogs (e.g., 4-methoxy or 4-nitro derivatives) and compare IC values in enzyme inhibition assays .
Q. How can contradictions in reported biological data be resolved?
Methodological Answer:
- Reproducibility Checks : Validate assay protocols (e.g., ATP levels in cytotoxicity tests) using standardized cell lines (e.g., HEK293 or HeLa) .
- Data Harmonization : Cross-reference with structurally similar compounds (e.g., 4-(trifluoromethyl)benzylamine hydrochloride) to identify trends in activity .
Q. What advanced techniques are used to study the compound’s stability under physiological conditions?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
